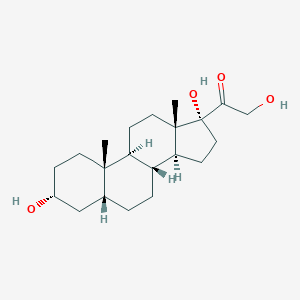

Tetrahydrodeoxycortisol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tetrahydro-11-desoxicortisol generalmente implica la reducción del 11-desoxicortisol. El proceso incluye el uso de agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) en condiciones controladas para lograr la reducción deseada .

Métodos de producción industrial

La producción industrial de Tetrahydro-11-desoxicortisol sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de materiales de partida de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El Tetrahydro-11-desoxicortisol experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir el Tetrahydro-11-desoxicortisol de nuevo a 11-desoxicortisol utilizando agentes oxidantes como el clorocromato de piridinio (PCC).

Reducción: Como se mencionó, la reducción del 11-desoxicortisol a Tetrahydro-11-desoxicortisol es una reacción común.

Reactivos y condiciones comunes

Agentes oxidantes: Clorocromato de piridinio (PCC), trióxido de cromo (CrO3)

Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4)

Reactivos de sustitución: Cloruros de acilo, cloruros de sulfonilo

Principales productos formados

Oxidación: 11-desoxicortisol

Reducción: Tetrahydro-11-desoxicortisol

Sustitución: Varios derivados acilados o sulfonados

Aplicaciones Científicas De Investigación

Clinical Diagnostics

Tetrahydrodeoxycortisol serves as a critical biomarker in the diagnosis and management of adrenal disorders. Its levels can indicate abnormalities in adrenal steroidogenesis, particularly in conditions such as congenital adrenal hyperplasia (CAH) and Cushing's syndrome.

- Congenital Adrenal Hyperplasia : In patients with CAH, elevated levels of this compound have been observed, which can be used to differentiate between various subtypes of the disorder. The profiling of steroid metabolites, including this compound, allows for a better understanding of individual metabolic signatures associated with CAH subtypes .

- Cushing's Syndrome : The urine ratio of tetrahydrocortisol to this compound has been proposed as a screening tool for Cushing's syndrome. Elevated ratios may indicate excessive cortisol production, aiding in the identification of patients requiring further evaluation .

Metabolic Profiling

Recent studies have utilized advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to profile adrenal steroids, including this compound. This approach enhances the understanding of metabolic pathways and their alterations in various conditions.

- Steroid Metabolome Analysis : Research has shown that patients with metabolic abnormalities exhibit distinct steroid profiles characterized by altered levels of this compound. For instance, patients with metabolic syndrome have been found to have higher glucocorticoid to androgen ratios, implicating this compound in stress-related metabolic dysregulation .

- Adrenal Tumor Differentiation : this compound has been identified as a useful marker for differentiating between adrenal tumors. Studies report high sensitivity and specificity when using this metabolite to distinguish adrenocortical carcinoma from other adrenal tumors .

Research on Genetic Variability

Genetic factors influencing steroid metabolism can significantly affect the levels of this compound. Variants in genes encoding enzymes involved in steroidogenesis can lead to altered production rates of this metabolite.

- Genetic Polymorphisms : A study highlighted the association between specific genetic polymorphisms and altered levels of 11-deoxysteroids, including this compound. This suggests that genetic predispositions can influence adrenal function and steroid metabolism, impacting clinical outcomes in conditions like hypertension .

Table 1: Summary of Key Studies on this compound

Case Study 1: Diagnosis of Congenital Adrenal Hyperplasia

In a cohort study involving 50 patients diagnosed with CAH, researchers measured serum levels of this compound alongside other adrenal steroids. The results indicated that patients with 21-hydroxylase deficiency exhibited significantly higher levels of this compound compared to controls, validating its role as a diagnostic marker.

Case Study 2: Metabolic Profiling in Obesity

A study conducted on obese individuals demonstrated that those with metabolic syndrome had elevated urinary excretion rates of this compound compared to non-obese controls. The findings suggest that monitoring this metabolite could provide insights into the metabolic dysregulation associated with obesity.

Mecanismo De Acción

El Tetrahydro-11-desoxicortisol ejerce sus efectos principalmente a través de su papel en el metabolismo de los esteroides. Es un metabolito del 11-desoxicortisol y participa en la regulación de la síntesis de cortisol. El compuesto interactúa con varias enzimas en la vía esteroidogénica, incluidas las enzimas citocromo P450 como CYP11B1 .

Comparación Con Compuestos Similares

Compuestos similares

11-Desoxicortisol: Un precursor en la síntesis de cortisol, con vías metabólicas similares.

Tetrahydrocortisol: Otro metabolito en la vía de síntesis de cortisol, que difiere en la presencia de un grupo hidroxilo adicional.

21-Desoxicortisol: Un compuesto relacionado involucrado en la esteroidogénesis adrenal.

Singularidad

El Tetrahydro-11-desoxicortisol es único debido a su papel específico como metabolito urinario primario del 11-desoxicortisol. Sus niveles elevados en ciertas afecciones médicas lo convierten en un valioso biomarcador para fines de diagnóstico .

Actividad Biológica

Tetrahydrodeoxycortisol (THDC) is a steroid hormone that plays a significant role in the endocrine system, particularly in the metabolism of corticosteroids. It is a metabolite of 11-deoxycortisol and is involved in various physiological processes, including stress response, metabolism regulation, and immune function. Understanding the biological activity of THDC is crucial for elucidating its implications in health and disease, particularly in conditions such as adrenal insufficiency and hypertension.

THDC is primarily produced in the adrenal glands and acts as a precursor in the biosynthesis of cortisol. Its biological activity is closely related to its conversion into more active corticosteroids through enzymatic pathways involving 11β-hydroxylase. This enzyme catalyzes the conversion of THDC to cortisol, which exerts various physiological effects, including anti-inflammatory actions and regulation of glucose metabolism.

Enzymatic Pathways

The conversion of THDC to cortisol involves several enzymes, notably:

- 11β-Hydroxylase (CYP11B1) : Converts THDC to cortisol.

- 11β-Hydroxysteroid Dehydrogenase : Regulates the interconversion between active cortisol and inactive cortisone.

The activity of these enzymes can be influenced by genetic factors, hormonal levels, and pathological conditions such as congenital adrenal hyperplasia (CAH) or adrenal tumors .

Case Studies

- Congenital Adrenal Hyperplasia (CAH) : In patients with CAH due to 21-hydroxylase deficiency, elevated levels of THDC have been observed. This accumulation results from impaired conversion pathways leading to increased adrenal steroid production .

- Hypertension : A study indicated that individuals with specific genetic polymorphisms affecting 11β-hydroxylase activity exhibited altered levels of THDC. This was associated with higher blood pressure readings, suggesting a link between THDC metabolism and cardiovascular health .

- Adrenal Tumors : Research has shown that measuring THDC levels can help differentiate between adrenal cortical carcinoma (ACC) and other adrenal tumors with high sensitivity and specificity .

Metabolic Profiles

Recent advances in metabolomics have enabled the profiling of steroid hormones, including THDC. These studies reveal significant insights into how THDC levels correlate with other steroid metabolites and their clinical relevance:

| Condition | Key Findings | THDC Levels |

|---|---|---|

| Congenital Adrenal Hyperplasia | Elevated THDC due to enzyme blockage | Significantly high |

| Hypertension | Correlation between THDC and blood pressure | Elevated in TT genotype |

| Adrenal Tumors | Distinction between tumor types based on THDC | High sensitivity in ACC diagnosis |

Genetic Variations

Genetic variations at the CYP11B locus have been linked to differences in steroid metabolism, influencing both THDC levels and overall adrenal function. For instance, polymorphisms in CYP11B1 have been associated with altered 11β-hydroxylase efficiency, impacting cortisol production and potentially leading to conditions such as hypertension .

Hormonal Interactions

THDC interacts with various hormonal pathways. For example, studies have indicated that increased ACTH levels can drive higher production rates of both cortisol and its precursors like THDC, highlighting the role of feedback mechanisms in adrenal hormone regulation .

Future Directions

Further research is needed to explore the therapeutic potential of targeting THDC pathways in managing conditions like hypertension or adrenal insufficiency. Investigating its role as a biomarker for adrenal disorders could provide valuable insights into patient management strategies.

Propiedades

IUPAC Name |

1-[(3R,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTAPIKFKZGAGM-FAIYVORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018945 | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrodeoxycortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-60-0 | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,17,21-trihydroxy-5β-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydrodeoxycortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Tetrahydrodeoxycortisol (THS) used to evaluate adrenal function?

A1: this compound (THS) is a metabolite of 11-deoxycortisol, a precursor to cortisol. The ratio of THS to other cortisol metabolites, particularly tetrahydrocortisol (THF), serves as an index of 11β-hydroxylase activity. [, ] This enzyme is crucial for the final step in cortisol synthesis. By measuring the THS/THF ratio in urine, researchers and clinicians can assess the efficiency of 11β-hydroxylase. [, ] A higher ratio suggests reduced enzyme activity, which can be indicative of certain adrenal disorders.

Q2: What is the significance of the genetic variation in the CYP11B1 gene in relation to this compound (THS)?

A2: The CYP11B1 gene encodes 11β-hydroxylase, the enzyme responsible for converting 11-deoxycortisol to cortisol. [, ] Studies have shown a strong association between polymorphisms in the CYP11B1 gene and urinary THS excretion rates. [] Specifically, the rs6387 polymorphism in intron 3 of CYP11B1 was significantly associated with THS levels. [] These findings suggest that genetic variations in CYP11B1 can impact 11β-hydroxylase efficiency and consequently affect THS levels. This has important implications for understanding inter-individual variability in cortisol synthesis and potential susceptibility to related disorders.

Q3: Can this compound (THS) levels be used to detect the administration of certain corticosteroids?

A3: Yes, the ratio of tetrahydrocortisol (THF) to THS in urine can be used as a screening tool for the systemic administration of cortisone and hydrocortisone. [] This ratio is expected to be altered in individuals receiving these medications due to their influence on cortisol metabolism.

Q4: Is there a familial pattern associated with corticosteroid levels, including this compound (THS)?

A5: Yes, research indicates a strong familial pattern in plasma and urine levels of several corticosteroids, including THS. [] The Scottish Adult Twin Study found that basal plasma concentrations of 11-deoxycorticosterone (DOC), a precursor to THS, were significantly correlated in both monozygotic and dizygotic twins. [] Furthermore, 24-hour urinary THS excretion rates exhibited significant heritability (H2 = 0.59) in the same study. [] These findings suggest that genetic factors contribute to the variation in corticosteroid levels, including THS, observed within families.

Q5: Can you explain the association between the CYP17A1 gene and this compound (THS) levels?

A6: While the CYP17A1 gene primarily encodes the enzyme 17α-hydroxylase/17,20 lyase, which plays a role in aldosterone and cortisol synthesis upstream of 11β-hydroxylase, research suggests a potential link between common polymorphisms at this locus and corticosteroid phenotype, including THS. [] For example, the study found an association between the rs2150927 polymorphism and the ratio of tetrahydrodeoxycorticosterone (THDOC) to THS, used as an index of 17α-hydroxylation. [] This finding indicates that genetic variations in CYP17A1 might indirectly influence THS levels through their impact on upstream steroidogenesis.

Q6: Has this compound (THS) been studied in the context of any specific diseases?

A7: While not extensively covered in the provided abstracts, one study explored hormonal and metabolic changes in children with chronic sinusitis. [] Although no direct correlation was found between THS and the disease, this study highlights the potential of investigating THS levels in various pathological conditions to uncover potential associations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.